1-Bromo-2-iodo-5-methoxy-3-nitrobenzene

Übersicht

Beschreibung

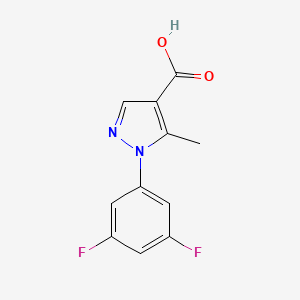

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is a multi-substituted benzene derivative that contains bromo, iodo, methoxy, and nitro functional groups attached to the benzene ring. This compound is not directly discussed in the provided papers, but its related derivatives have been studied for various properties and applications, including surface grafting on silicon, protein reagent sensitivity, electrochemical behavior, and synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-2-nitrobenzene derivatives, has been explored through palladium0-mediated Ullmann cross-coupling reactions. These reactions facilitate the formation of complex organic structures like quinolines and phenanthridines from simpler precursors . Although the specific synthesis of 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the ring. For instance, the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces has been investigated, revealing that the molecular orbital density of states is modified due to molecule-molecule and molecule-substrate interactions . These interactions can affect the overall electronic properties of the molecule, which would also be relevant for 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene.

Chemical Reactions Analysis

The reactivity of bromo- and nitrobenzene derivatives can vary significantly depending on the solvent and conditions. For example, the radical anion of 1-bromo-4-nitrobenzene exhibits different reactivity in an ionic liquid compared to conventional solvents, suggesting that solvent choice can influence the outcome of reactions involving such compounds . This could be relevant for understanding the reactivity of 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are closely related to their functional groups. The presence of electron-withdrawing groups like nitro can affect the acidity and basicity of the molecule, while electron-donating groups like methoxy can influence the electron density distribution across the molecule. These properties are crucial for understanding the behavior of the compound in different chemical reactions and environments .

Wissenschaftliche Forschungsanwendungen

Halogenation in Organic Synthesis

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is utilized in the field of organic synthesis, particularly in halogenation processes. Research by Bovonsombat and Mcnelis (1993) highlights the use of halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, which is a technique that can potentially apply to compounds like 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene. This process is significant for the preparation of mixed halogenated compounds, offering high yields and selectivity (Bovonsombat & Mcnelis, 1993).

Investigation of Anisotropic Displacement Parameters

The study of anisotropic displacement parameters in compounds like 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is crucial in understanding their physical properties. Mroz et al. (2020) conducted research on 1-(halomethyl)-3-nitrobenzene, which shares structural similarities with 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene. Their findings provide insights into the experimental and theoretical challenges in understanding these compounds' properties (Mroz et al., 2020).

Magnetic Resonance Spectroscopy and Molecular Orbital Studies

The application of magnetic resonance spectroscopy and molecular orbital studies is vital in analyzing the electronic structure of molecules like 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene. Research by Pandiarajan et al. (1994) on substituted anisoles, which are structurally related to 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene, provides valuable data on the chemical shifts and resonance interactions in these compounds. This type of analysis is crucial for understanding the electronic configurations and reactivity of such molecules (Pandiarajan et al., 1994).

Electrochemical Sensing Applications

The use of 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene in electrochemical sensing applications is an emerging field. Vinoth et al. (2020) explored the synthesis of nanocomposite materials for the electrochemical sensing of nitrobenzene, a compound related to 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene. This research demonstrates the potential of such compounds in developing sensitive and selective sensors for various applications (Vinoth et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-2-iodo-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYPPWBWCHKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679550 | |

| Record name | 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene | |

CAS RN |

1263376-99-3 | |

| Record name | 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)

![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)

![5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3032164.png)